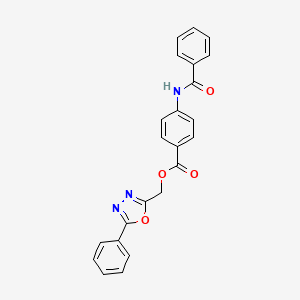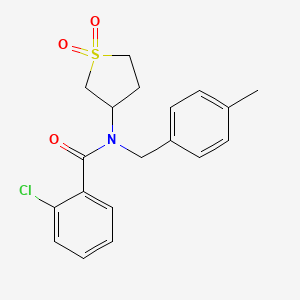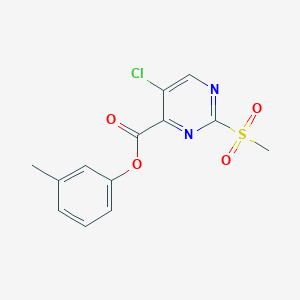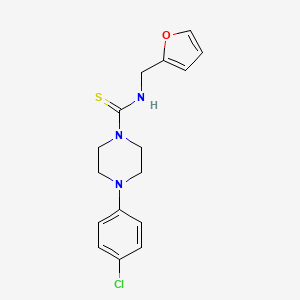![molecular formula C19H17BrN2O2 B4395343 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4395343.png)
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine
Overview
Description
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine is a selective antagonist of the 5-HT1B serotonin receptor. By blocking this receptor, this compound is able to modulate the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is thought to be responsible for the anti-inflammatory and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in animal models of arthritis and asthma. It has also been shown to reduce anxiety-like behavior in rodents. This compound has been found to have a low toxicity profile and does not appear to produce significant side effects.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine is that it has a well-defined mechanism of action and has been shown to be selective for the 5-HT1B receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of studying this compound is that it is a relatively new compound and there is still much to be learned about its effects in different animal models and in humans.
Future Directions
There are several potential future directions for research on 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine. One direction is to further investigate its anti-inflammatory properties and potential use as a treatment for conditions such as arthritis and asthma. Another direction is to study its anxiolytic properties and potential use as a treatment for anxiety and depression. Additionally, more research is needed to understand the long-term effects of this compound and its potential for use in humans.
Scientific Research Applications
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and asthma. This compound has also been studied for its potential use in treating anxiety and depression.
properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-15-6-7-17-14(12-15)13-18(24-17)19(23)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVULEOCNJUXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(O3)C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4395291.png)

![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)
![ethyl [1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4395304.png)
![methyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4395308.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)

![3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)


![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4395340.png)

